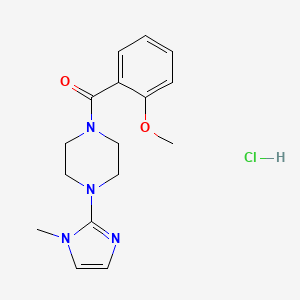
(2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (2-methoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that may be related to various piperazine derivatives with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related piperazine derivatives is detailed in the provided papers. For instance, the electrochemical synthesis of arylthiobenzazoles involves the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles such as 2-mercaptobenzothiazole and 2-mercaptobenzoxazole . This process includes a Michael addition reaction with 2-SH-benzazoles, leading to disubstituted piperazin-1-yl ethanone derivatives. Another synthesis approach is the preparation of a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones, which are potential bioisosteres of salicylidene acylhydrazides, known inhibitors of type III secretion in Gram-negative bacteria . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their potential biological activity. Crystal structure studies, Hirshfeld surface analysis, and DFT calculations have been conducted on novel piperazine derivatives to understand their reactive sites and intermolecular interactions . These studies reveal that the piperazine ring often adopts a chair conformation and that intermolecular hydrogen bonds play a significant role in crystal packing. Such analyses are essential for predicting the behavior of this compound in various environments.
Chemical Reactions Analysis
The reactivity of piperazine derivatives can be inferred from the electrochemical synthesis process, which involves the generation of p-quinone imine intermediates that participate in Michael addition reactions . This suggests that the compound may also undergo similar reactions, depending on the substituents present on the piperazine ring and the reaction conditions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not provided in the papers, the properties of similar compounds can offer some insights. For example, the solubility, melting point, and stability of the compound could be influenced by the presence of the methoxy group and the imidazole ring. The crystal structure and intermolecular interactions, as discussed in the context of other piperazine derivatives , would also affect the compound's physical properties.
Mechanism of Action
Target of Action
Imidazole derivatives are known to show a broad range of biological activities. They can act as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .
Mode of Action
The exact mode of action can vary depending on the specific compound and its targets. Many imidazole derivatives exert their effects by interacting with enzymes or receptors in the body, altering their function .
Biochemical Pathways
Again, the specific pathways affected can vary widely. For example, some imidazole derivatives may inhibit the synthesis of certain proteins, while others may enhance or inhibit the activity of specific enzymes .
Pharmacokinetics
Imidazole itself is known to be highly soluble in water and other polar solvents, which can influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, an imidazole derivative that acts as an antibacterial agent might inhibit the growth of bacteria by interfering with protein synthesis .
properties
IUPAC Name |
(2-methoxyphenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2.ClH/c1-18-8-7-17-16(18)20-11-9-19(10-12-20)15(21)13-5-3-4-6-14(13)22-2;/h3-8H,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZXUMCDWJIYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2515813.png)
![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]pentanoic acid](/img/structure/B2515816.png)

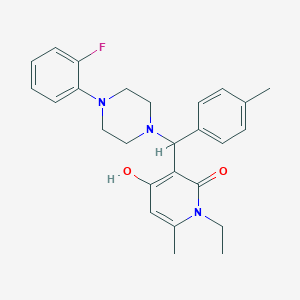
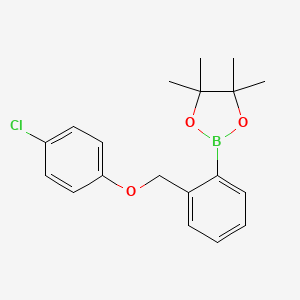

![3-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2515822.png)

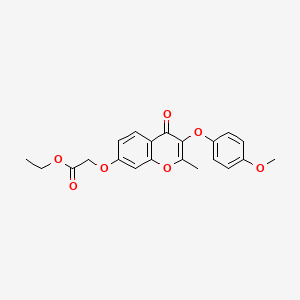
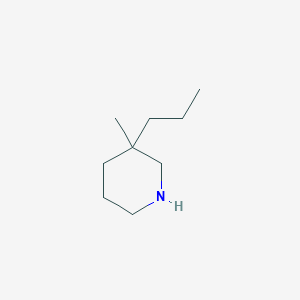
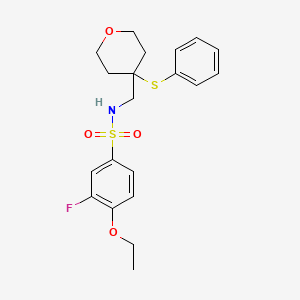

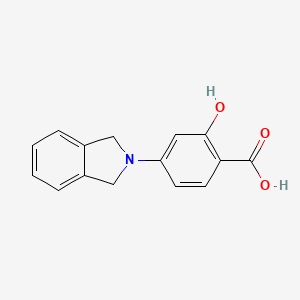
![2-(allylthio)-8,8-dimethyl-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2515835.png)